3-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one
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Overview
Description
The compound “3-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one” is a complex organic molecule. It contains several functional groups, including a triazole ring, a pyrimidine ring, a piperazine ring, and a ketone group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, due to the presence of several different functional groups . The triazole and pyrimidine rings are aromatic, meaning they are planar and have a delocalized π electron system. The piperazine ring is a saturated six-membered ring with two nitrogen atoms. The ketone group consists of a carbon atom double-bonded to an oxygen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Antagonist Activity
- Compounds similar to 3-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one have been studied for their 5-HT2 and alpha 1 receptor antagonist activity. A related compound demonstrated potent 5-HT2 antagonist activity, surpassing ritanserin, and had no alpha 1 antagonist activity (Watanabe et al., 1992).
Antihypertensive Agents
- A series of 1,2,4-triazolol[1,5-alpha]pyrimidines, structurally related to the compound , has shown promising antihypertensive activity. The synthesis and biological data of these compounds suggest potential as antihypertensive agents (Bayomi et al., 1999).
Fungicidal and Insecticidal Activity
- Compounds similar to this compound have displayed moderate to weak fungicidal and insecticidal activities. These findings suggest a potential use in agricultural pest control (Chen & Shi, 2008).
Antimicrobial Activity
- Certain dithiocarbamate derivatives bearing a structure similar to the compound have shown high antimicrobial activity. These compounds could be considered for further development as antimicrobial agents (Yurttaş et al., 2016).
Anti-Diabetic Drugs
- Triazolo-pyridazine-6-yl-substituted piperazines, related to the compound of interest, were synthesized and evaluated as anti-diabetic medications. They showed potent Dipeptidyl peptidase-4 (DPP-4) inhibition, suggesting their utility in diabetes treatment (Bindu et al., 2019).
Antitumor Activity
- Novel 3-phenylpiperazinyl-1-trans-propenes, structurally related to the compound , showed potent cytotoxicity against several tumor cell lines, indicating their potential as anticancer agents (Naito et al., 2005).
Mechanism of Action
The mechanism of action of this compound is not clear from the available information. If it has biological activity, it could interact with various enzymes or receptors in the body. The presence of the triazole and pyrimidine rings suggests that it might have some activity against cancer cells or microbes .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-chloro-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN7O/c1-19(2,11-20)18(29)27-9-7-26(8-10-27)16-15-17(23-12-22-16)28(25-24-15)14-5-3-13(21)4-6-14/h3-6,12H,7-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRAAPBANSELOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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